molecular formula C18H19N5OS2 B2546951 5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1286705-73-4

5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2546951
CAS No.: 1286705-73-4
M. Wt: 385.5
InChI Key: WUENKDPWJCITMN-UHFFFAOYSA-N
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Description

This product is the chemical compound 5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, provided as a high-purity grade material for research purposes. The structural architecture of this molecule integrates a 1,2,3-triazole core, a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety, and a 2-(methylthio)phenyl carboxamide group. This specific combination of pharmacophores suggests potential for diverse biochemical interactions, making it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,3-triazole functionality is often utilized in click chemistry applications for the synthesis of more complex molecular architectures, while the tetrahydrobenzothiazole scaffold is a privileged structure found in compounds with a range of documented biological activities. Researchers may investigate this molecule as a key intermediate, a potential lead compound, or a chemical probe for studying enzyme inhibition or receptor modulation. The exact mechanism of action, specific biological targets, and primary research applications for this compound are not currently well-documented in publicly available scientific literature and require further investigation by qualified researchers. This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines before use.

Properties

IUPAC Name

5-methyl-N-(2-methylsulfanylphenyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS2/c1-11-16(17(24)19-12-7-3-5-9-14(12)25-2)21-22-23(11)18-20-13-8-4-6-10-15(13)26-18/h3,5,7,9H,4,6,8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUENKDPWJCITMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be broken down into several functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy due to its established pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of triazole compounds can inhibit the growth of various bacterial strains. For instance, structural analogs have demonstrated significant antibacterial effects against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 μM .
  • Anticancer Activity : Compounds similar to this compound have shown promise in cancer treatment. For example, studies have reported that certain triazole derivatives exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values in the micromolar range .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies revealed strong binding interactions with targets such as DNA gyrase and MurD, which are crucial for bacterial survival .
  • Cell Cycle Arrest : Some studies indicate that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of specific signaling pathways associated with cell growth and survival .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Antibacterial Efficacy : In a study evaluating various triazole derivatives, one derivative exhibited a potent inhibitory effect against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Anticancer Properties : A series of experiments demonstrated that a related compound significantly reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and caspase activation .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialPseudomonas aeruginosa0.21 μM
AntibacterialEscherichia coli0.21 μM
AnticancerHCT-116 (Colon Cancer)6.2 μM
AnticancerT47D (Breast Cancer)27.3 μM
MechanismDescription
Enzyme InhibitionInhibits DNA gyrase and MurD
Cell Cycle ArrestInduces apoptosis through mitochondrial pathways

Comparison with Similar Compounds

Core Structural Differences

Compound Name (Identifier) Core Structure Key Substituents Hypothesized Impact
Target Compound 1H-1,2,3-triazole + tetrahydrobenzothiazole Methylthio-phenyl, carboxamide Enhanced rigidity and lipophilicity; potential kinase inhibition due to triazole .
Compound m () Thiazole + ureido linker Ethylthiazolyl, methylureido, hydroxy-phenyl Increased hydrogen-bonding capacity; bulkier substituents may limit membrane permeability .
Compound z () Thiazole + carbamate Hydroperoxypropan-2-yl, diphenylhexane Oxidative sensitivity (hydroperoxy group); extended hydrophobic interactions .

Functional Group Analysis

  • Triazole vs.
  • Tetrahydrobenzothiazole vs. Saturated Moieties : Partial saturation in the target compound’s benzothiazole may reduce metabolic oxidation compared to fully aromatic thiazoles .
  • Methylthio vs. Hydroperoxy/Ethyl Groups : The methylthio substituent balances lipophilicity without the instability associated with hydroperoxy groups (e.g., Compound z) .

Pharmacokinetic Considerations

  • Lipophilicity : The methylthio-phenyl group in the target compound likely enhances logP compared to polar substituents like hydroxy or carbamate groups in analogs.
  • Metabolic Stability : The triazole core may resist cytochrome P450 degradation better than ureido or carbamate linkers in analogs .

Preparation Methods

One-Pot Sequential Synthesis

A telescoped approach condenses thiazole formation, triazole cycloaddition, and amidation in a single reactor. This method reduces intermediate isolation steps but requires precise stoichiometric control.

Regioselectivity in Triazole Formation

The CuAAC reaction exclusively yields 1,4-disubstituted triazoles due to copper’s templating effect. Competing thermal cycloadditions (without catalyst) produce mixtures, necessitating stringent catalytic conditions.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for thiazole and triazole synthesis, enhancing heat transfer and reproducibility. Purification transitions from column chromatography to centrifugal partition chromatography (CPC) for cost efficiency.

Challenges and Optimization Strategies

  • Low Yields in Thiazole Synthesis : Mitigated by substituting ethanol with polar aprotic solvents (e.g., DMF) to accelerate cyclocondensation.
  • Byproduct Formation During Amidation : Addressed using molecular sieves to scavenge HCl in SOCl₂-mediated activations.

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The synthesis of triazole-thiazole hybrids typically involves multi-step reactions, such as cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example, thiadiazole-thiazole derivatives are synthesized via coupling reactions using carbodiimide-based catalysts (e.g., EDCI/HOBt) in aprotic solvents like DMF under controlled pH and temperature (70–80°C) . Post-synthesis, purity is validated using:

  • ¹H/¹³C NMR to confirm regiochemistry and substituent positions.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC to quantify impurities (<1% threshold) .

Q. Which spectroscopic techniques are critical for structural elucidation?

Key methods include:

  • X-ray crystallography : Resolves bond lengths/angles and confirms the triazole-thiazole core (e.g., N-{2,2,2-trichloro-1-[(5-aryl-thiadiazol-2-yl)amino]ethyl}acetamide derivatives were analyzed via X-ray to identify intermediate structures) .
  • FT-IR : Detects functional groups like carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance solubility of hydrophobic intermediates, as seen in tetrazole-thioether syntheses .
  • Catalyst systems : Bleaching Earth Clay (pH 12.5) improves coupling efficiency in heterocyclic amide formation .
  • Ultrasound-assisted synthesis : Reduces reaction time by 50% and increases yields by 15–20% compared to conventional heating (e.g., in thiadiazole derivatives) .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in antimicrobial or cytotoxic results may arise from:

  • pH-dependent activity : Thiadiazole derivatives show variable antimicrobial efficacy at pH 5.5 vs. 7.4 due to protonation state changes .
  • Cell line specificity : Thiazole-triazole hybrids may target kinases in cancer cells (e.g., HT-29 colon carcinoma) but not normal fibroblasts .
  • Experimental controls : Include negative controls (e.g., DMSO vehicle) and validate assays via dose-response curves (IC₅₀ calculations) .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

  • Molecular docking : Predict binding affinity to targets like EGFR or tubulin using software (AutoDock Vina). For example, benzamide-thiazole hybrids showed strong interactions with EGFR’s ATP-binding pocket .
  • QSAR models : Correlate substituent electronegativity (e.g., methylthio vs. methoxy groups) with anticancer potency .

Q. What in vitro assays are suitable for evaluating its mechanism of action?

  • Apoptosis assays : Annexin V/PI staining to quantify cell death in leukemia cells (e.g., K562) .
  • Enzyme inhibition : Measure IC₅₀ against COX-2 or α-glucosidase using fluorogenic substrates .
  • Oxidative stress profiling : ROS detection via DCFH-DA in neuronal models to assess neuroprotective effects .

Methodological Challenges

Q. How to resolve solubility issues in biological assays?

  • Co-solvents : Use ≤0.1% DMSO or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .

Q. What analytical methods differentiate stereoisomers in synthesis?

  • Chiral HPLC : Separates (4R)- and (4S)-isomers of dihydrothiazole derivatives using cellulose-based columns .
  • Optical rotation : Compare specific rotation values with enantiopure standards .

Advanced Experimental Design

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to putative targets (e.g., HSP90) by measuring protein thermal stability shifts .
  • Silencing RNA (siRNA) : Knock down suspected targets (e.g., Bcl-2) and assess rescue of compound-induced apoptosis .

Q. What industrial-scale purification techniques are feasible?

  • Flash chromatography : Use C18 columns with gradient elution (MeCN/H₂O) for gram-scale isolation .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to obtain high-purity crystals for X-ray analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.